

N-Octyldiethanolamine: A Comprehensive Technical Overview of its Physical Characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Ethanol, 2,2'-(octylimino)bis-</i>
Cat. No.:	B098783

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-octyldiethanolamine, a tertiary amine with the chemical formula $C_{12}H_{27}NO_2$, is a versatile compound utilized in various industrial applications, including as a pH buffering agent and corrosion inhibitor in metalworking fluids.^[1] This technical guide provides a detailed summary of its core physical and chemical properties, compiled from various scientific sources.

Core Physical and Chemical Properties

N-octyldiethanolamine is a liquid at ambient temperature.^[2] Key identifying information and its primary physical characteristics are summarized in the tables below.

Table 1: General and Chemical Properties

Property	Value	Source(s)
Chemical Name	2,2'-(Octylimino)bisethanol	[1]
Synonyms	N-Caprylydiethanolamine, N,N-Bis(2-hydroxyethyl)octylamine	[2]
CAS Number	15520-05-5	[2] [3]
Molecular Formula	C ₁₂ H ₂₇ NO ₂	[2]
Molecular Weight	217.35 g/mol	[2]

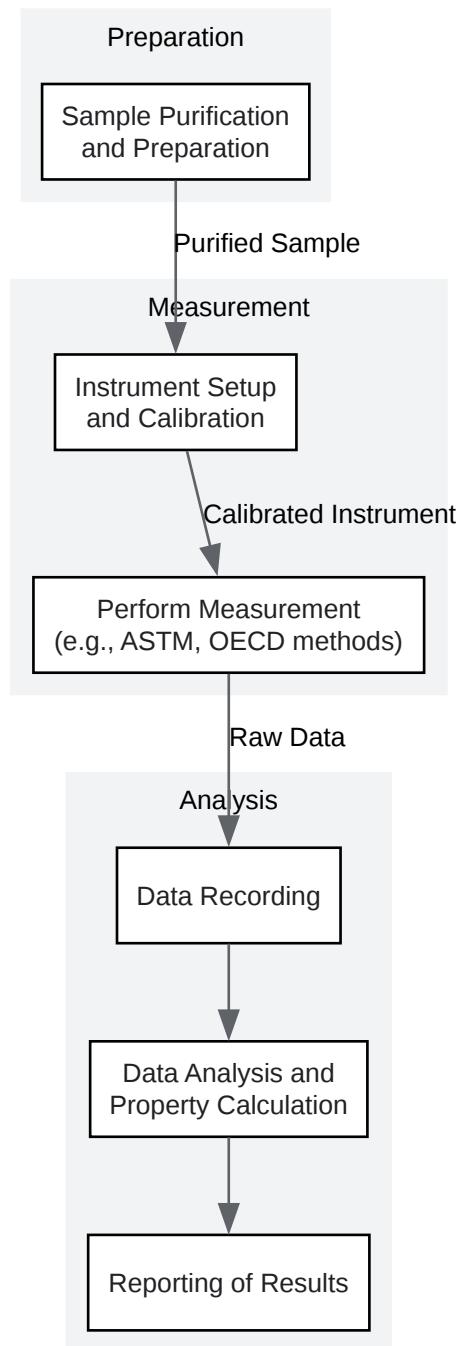
Table 2: Physical Characteristics

Property	Value	Conditions	Source(s)
Physical State	Liquid	Ambient	[2]
Boiling Point	319 °C	at 1 atm	[3]
170-180 °C	at 4 Torr	[4]	
Melting Point	Not available	-	
Density	0.949 g/cm ³	-	[4]
Flash Point	150.5 °C	-	[4]
Vapor Pressure	4.9 x 10 ⁻⁶ mmHg	at 25 °C	[4]
Refractive Index	1.474	-	[4]
Solubility	Soluble in mineral oils, alcohols, and esters. Dispersible in water.	-	[3]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of N-octyldiethanolamine are not readily available in the public domain. However, standardized

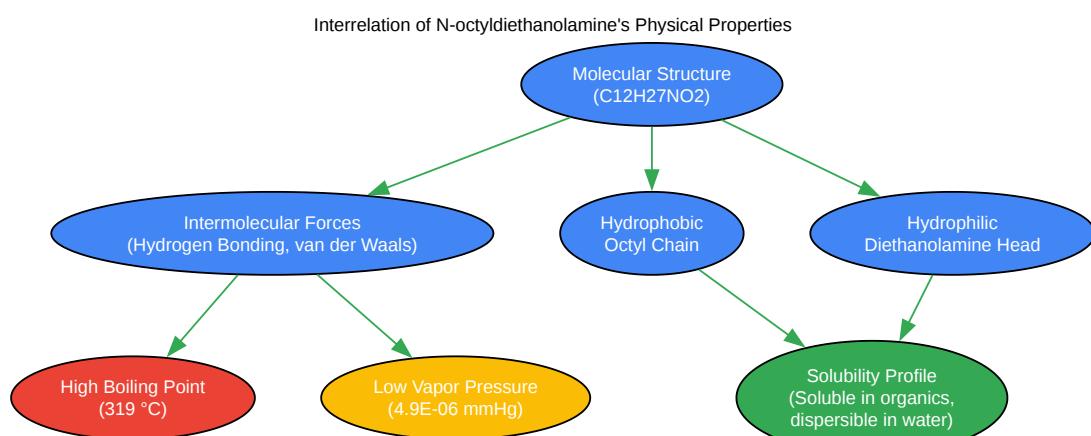
methods for determining the physical properties of alkanolamines, such as those published by organizations like ASTM International and the OECD, are generally applicable.


For instance, the boiling point of liquid chemicals can be determined using methods such as ASTM D1078. Density is typically measured using a pycnometer or a digital density meter. Flash point can be determined using a Pensky-Martens closed-cup tester (ASTM D93) or a similar apparatus. Vapor pressure can be measured using a static or dynamic method, such as the isoteniscopic method. The refractive index is commonly determined using an Abbe refractometer.

The general workflow for determining these properties would involve:

- Sample Preparation: Ensuring the N-octyldiethanolamine sample is pure and free of contaminants.
- Instrumentation Setup and Calibration: Setting up the appropriate instrument (e.g., viscometer, density meter) and calibrating it with known standards.
- Measurement: Performing the measurement according to the standardized protocol, often at controlled temperatures.
- Data Analysis: Recording and analyzing the data to determine the physical property.

Below is a generalized workflow for determining the physical properties of a liquid amine like N-octyldiethanolamine.


General Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: General workflow for determining physical properties.

Logical Relationships in Physical Properties

The physical properties of N-octyldiethanolamine are interconnected. For example, its relatively high boiling point and low vapor pressure are indicative of strong intermolecular forces, likely hydrogen bonding due to the presence of the hydroxyl groups. Its solubility profile, being soluble in organic solvents and dispersible in water, reflects the dual nature of its long alkyl chain (hydrophobic) and the diethanolamine head group (hydrophilic).

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2'-(octylimino)bisethanol | 15520-05-5 [chemicalbook.com]
- 2. N-Capryldiethanolamine | C12H27NO2 | CID 84963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. products.bASF.com [products.bASF.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [N-Octyldiethanolamine: A Comprehensive Technical Overview of its Physical Characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098783#n-octyldiethanolamine-physical-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com